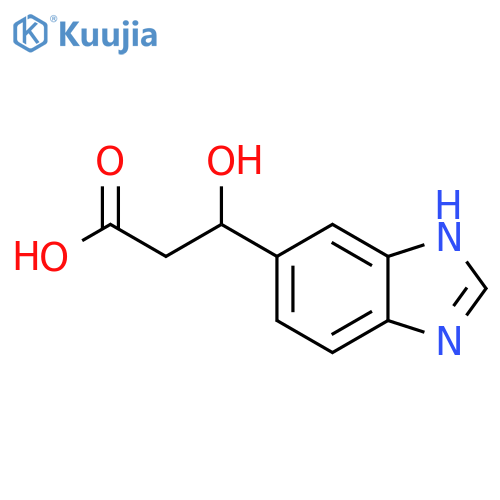

Cas no 1511147-75-3 (3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid)

1511147-75-3 structure

商品名:3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-1854109

- 3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid

- 1511147-75-3

-

- インチ: 1S/C10H10N2O3/c13-9(4-10(14)15)6-1-2-7-8(3-6)12-5-11-7/h1-3,5,9,13H,4H2,(H,11,12)(H,14,15)

- InChIKey: AFQPGSSZFOYIMG-UHFFFAOYSA-N

- ほほえんだ: OC(CC(=O)O)C1=CC=C2C(=C1)NC=N2

計算された属性

- せいみつぶんしりょう: 206.06914219g/mol

- どういたいしつりょう: 206.06914219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 86.2Ų

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1854109-1.0g |

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid |

1511147-75-3 | 1g |

$1029.0 | 2023-06-01 | ||

| Enamine | EN300-1854109-10.0g |

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid |

1511147-75-3 | 10g |

$4421.0 | 2023-06-01 | ||

| Enamine | EN300-1854109-0.25g |

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid |

1511147-75-3 | 0.25g |

$946.0 | 2023-06-01 | ||

| Enamine | EN300-1854109-5.0g |

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid |

1511147-75-3 | 5g |

$2981.0 | 2023-06-01 | ||

| Enamine | EN300-1854109-0.1g |

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid |

1511147-75-3 | 0.1g |

$904.0 | 2023-06-01 | ||

| Enamine | EN300-1854109-0.5g |

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid |

1511147-75-3 | 0.5g |

$987.0 | 2023-06-01 | ||

| Enamine | EN300-1854109-0.05g |

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid |

1511147-75-3 | 0.05g |

$864.0 | 2023-06-01 | ||

| Enamine | EN300-1854109-2.5g |

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid |

1511147-75-3 | 2.5g |

$2014.0 | 2023-06-01 |

3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

1511147-75-3 (3-(1H-1,3-benzodiazol-5-yl)-3-hydroxypropanoic acid) 関連製品

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量